5-Ethyl-5-pyridin-2-ylimidazolidine-2,4-dione
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Overview
Description
5-Ethyl-5-pyridin-2-ylimidazolidine-2,4-dione is a heterocyclic compound with a molecular weight of 205.21 g/mol . This compound is characterized by its imidazolidine ring, which is fused with a pyridine moiety. It is known for its versatility in various research and industrial applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-pyridin-2-ylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with pyridine-2-carboxylic acid, followed by cyclization with formaldehyde. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-pyridin-2-ylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Ethyl-5-pyridin-2-ylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-pyridin-2-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-pyridin-2-ylimidazolidine-2,4-dione: Similar in structure but with a methyl group instead of an ethyl group.
5-Ethyl-5-isopropylimidazolidine-2,4-dione: Contains an isopropyl group in addition to the ethyl group.
Imidazo[4,5-b]pyridine: A fused heterocyclic compound with different biological activities.
Uniqueness
5-Ethyl-5-pyridin-2-ylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6294-56-0 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-ethyl-5-pyridin-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-2-10(7-5-3-4-6-11-7)8(14)12-9(15)13-10/h3-6H,2H2,1H3,(H2,12,13,14,15) |
InChI Key |
YRQSDHQKGBWBOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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